molecular formula C12H15NO B1397145 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] CAS No. 859164-46-8

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]

Cat. No. B1397145
M. Wt: 189.25 g/mol
InChI Key: YIERQJCKUDMMMK-UHFFFAOYSA-N
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Description

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] is a chemical compound with the empirical formula C12H15NO . It is a solid substance and is part of the heterocyclic building blocks category .


Synthesis Analysis

While specific synthesis methods for 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] were not found, spiropyrans, a family of compounds to which it belongs, are known to be synthesized through various methods . The transformation of spiropyran molecules from the cyclic (SP) to the opened merocyanine (MC) form can be initiated by electromagnetic irradiation and changes in temperature, pH, redox potential, and polarity of a medium, and even by mechanical stress .


Molecular Structure Analysis

The molecular structure of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] can be represented by the SMILES string C1CC2(CCO1)CNc3ccccc23 . The InChI representation is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 .


Physical And Chemical Properties Analysis

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] is a solid substance . Its molecular weight is 189.25 . The compound should be stored in a sealed and dry environment at 2-8°C .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • The compound has been synthesized through a one-pot, three-component condensation reaction, demonstrating its versatility in chemical synthesis (Rahmati, Kenarkoohi, & Khavasi, 2012).
  • It is involved in reactions with nitrogen binucleophiles to form various functional derivatives, highlighting its adaptability in creating fused analogs and spiro derivatives (Andina & Andin, 2016).
  • Spiro[indoline-3,4'-piperidine]-2-ones, related to the target compound, have been synthesized and found effective as c-Met/ALK inhibitors, demonstrating the compound's potential in pharmacological applications (Li et al., 2013).

Structural and Spectral Studies

  • The structural properties of derivatives of this compound have been studied using X-ray crystallography, revealing details about their molecular arrangement and potential applications in materials science (Sharma et al., 2016).
  • The molecular and crystalline structures of neutral spiropyran derivatives, closely related to the compound , have been explored for their use in polyfunctional materials (Aldoshin, 2005).

Green Chemistry and Environmental Applications

  • Derivatives of the compound have shown potential as corrosion inhibitors, suggesting applications in industrial and environmental chemistry (Gupta et al., 2018).
  • Its use in green synthesis methods further underscores its role in environmentally friendly chemical processes (Rao & Hussain, 2021).

Photographic and Photochromic Properties

  • Research into photochromic spiropyrans with indoline moieties, closely related to the target compound, has uncovered their applications in photographic systems and materials science (El-zohry et al., 2008).

Enantioselective Synthesis

  • The compound's derivatives have been used in the enantioselective construction of spirocyclic oxindole derivatives, showing its significance in stereochemical applications in organic synthesis (Zhu et al., 2016).

Regioselective Synthesis

  • Its derivatives have been synthesized via regioselective methods, indicating its utility in precise chemical synthesis (Tripathi, 2019).

Potential in Photochromic Systems

  • Research on derivatives of 1,3,3-trimethylspiro[indoline-2,2'-benzopyran] exhibits potential applications in photoreversible photographic systems and materials science (Shimizu, Kokado, & Inoue, 1969).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 , indicating that it is harmful if swallowed. The safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

spiro[1,2-dihydroindole-3,4'-oxane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIERQJCKUDMMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730740
Record name 1,2-Dihydrospiro[indole-3,4'-oxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]

CAS RN

859164-46-8
Record name 1,2-Dihydrospiro[indole-3,4'-oxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add LiAlH4 (398 mg, 10.5 mmol) to a solution of 4-(2-fluoro-phenyl)-tetrahydro-pyran-4-carbonitrile (1.39 g, 6.77 mmol) in dimethoxyethane (25 mL). Stir the solution at reflux overnight then add aq. Satd Rochelle's salt solution (30 mL) and stir for an additional 1 h at RT. Extract the mixture with CH2Cl2 (3×30 mL). Combine the organic extracts and wash with additional aq satd Rochelle's salt solution (30 mL) and brine (30 mL). Dry, filter and concentrate the organic solution then purify the crude material by flash chromatography, using a linear gradient of 100% hexanes and 50% EtOAc/hexanes, to give the title compound (581 mg, 45%) as a white solid. 1H NMR (400 MHz CDCl3): δ 7.09 (d, 1H, J=7.3), 7.06 (t, 1H, J=7.6), 6.77 (m, 1H), 6.67 (m, 1H), 3.97 (m, 2H), 3.94 (dt, 2H, J=1.7, 7.9), 3.56 (dt, 2H, J=2.1, 11.8), 3.55 (s, 2H), 1.99 (m, 2H), 1.67 (m, 2H).
Quantity
398 mg
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Gonzalez-Lopez de Turiso, Y Shin… - Journal of Medicinal …, 2012 - ACS Publications
Structure-based rational design led to the synthesis of a novel series of potent PI3K inhibitors. The optimized pyrrolopyridine analogue 63 was a potent and selective PI3Kβ/δ dual …
Number of citations: 50 pubs.acs.org
AI Alfano, A Zampella, E Novellino, M Brindisi… - Reaction Chemistry & …, 2020 - pubs.rsc.org
A greener and sustainable flow chemistry protocol for the synthesis of 3,3-disubstituted indolenines through interrupted Fischer indolisation reaction is described. First, two model …
Number of citations: 7 pubs.rsc.org
BN Reddy, CV Ramana - Tetrahedron, 2017 - Elsevier
A concise approach comprising a combination of the Pd- or Ir-catalyzed Tsuji-Trost allylation and olefin dihydroxylation/acid catalyzed lactonization has been developed to construct the …
Number of citations: 15 www.sciencedirect.com
SJ Han, F Vogt, JA May, S Krishnan… - The Journal of …, 2015 - ACS Publications
Expedient synthetic approaches to the highly functionalized polycyclic alkaloids communesin F and perophoramidine are described using a unified approach featuring a key …
Number of citations: 65 pubs.acs.org
R Sato, T Tosaka, H Masu, T Arai - The Journal of Organic …, 2019 - ACS Publications
A chiral tosyl-substituted bis(imidazolidine)pyridine Ts-PyBidine–nickel complex was an efficient catalyst for Friedel–Crafts reaction of indoles with methylene indolinones to give …
Number of citations: 14 pubs.acs.org
KG Liu, JR Lo, AJ Robichaud - Tetrahedron, 2010 - Elsevier
A general and convenient one-pot synthesis of highly substituted indolines from arylhydrazines and aldehydes is reported. This synthesis allows introduction of substitution at …
Number of citations: 29 www.sciencedirect.com
GM Shelke, VK Rao, RK Tiwari, BS Chhikara… - RSC …, 2013 - pubs.rsc.org
Reaction of different substituted indoles with acetone was investigated using Bi(OTf)3 as a catalyst. An efficient protocol was developed for the synthesis of spiro indoles, 1-methyl-…
Number of citations: 18 pubs.rsc.org
JC Hsieh, AY Cheng, JH Fu, TW Kang - Organic & Biomolecular …, 2012 - pubs.rsc.org
An efficient and novel procedure for a copper catalyzed domino coupling reaction has been developed, which afforded various oxindoles in good to excellent yields with tolerance of …
Number of citations: 49 pubs.rsc.org

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